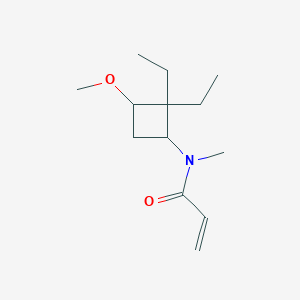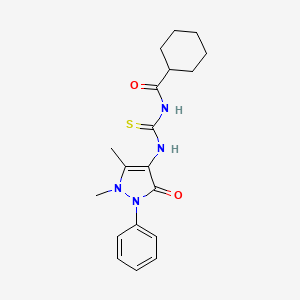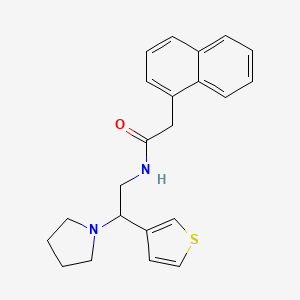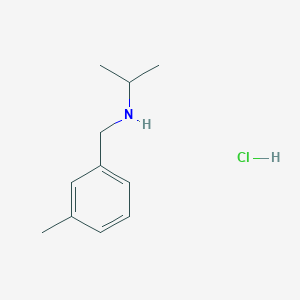
N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide
Übersicht
Beschreibung
N-(5-Chlor-2,4-dihydroxyphenyl)-1-phenylcyclobutan-1-carboxamid ist eine synthetische organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung ist durch das Vorhandensein eines Phenylcyclobutan-Kerns gekennzeichnet, der mit einer 5-Chlor-2,4-dihydroxyphenylgruppe und einer Carboxamid-Funktionsgruppe substituiert ist. Seine besondere Struktur macht sie zu einem interessanten Forschungsobjekt in der Chemie und Pharmaentwicklung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Chlor-2,4-dihydroxyphenyl)-1-phenylcyclobutan-1-carboxamid umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Phenylcyclobutan-Kerns: Der Cyclobutan-Ring wird durch eine [2+2]-Cycloadditionsreaktion zwischen einem Alken und einem Phenyl-substituierten Alken unter UV-Licht oder thermischen Bedingungen gebildet.
Einführung der 5-Chlor-2,4-dihydroxyphenylgruppe: Das Phenylcyclobutan-Zwischenprodukt wird dann elektrophilen aromatischen Substitutionsreaktionen unterzogen, um die 5-Chlor- und 2,4-Dihydroxygruppen einzuführen.
Bildung der Carboxamidgruppe: Der letzte Schritt beinhaltet die Reaktion des substituierten Phenylcyclobutans mit einem geeigneten Amin, um die Carboxamidgruppe zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von N-(5-Chlor-2,4-dihydroxyphenyl)-1-phenylcyclobutan-1-carboxamid kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und Umweltaspekten liegt. Techniken wie kontinuierliche Fließsynthese und die Anwendung von Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz und Nachhaltigkeit des Produktionsprozesses zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(5-Chlor-2,4-dihydroxyphenyl)-1-phenylcyclobutan-1-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Carboxamidgruppe oder andere funktionelle Gruppen zu modifizieren.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten mit verschiedenen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
N-(5-Chlor-2,4-dihydroxyphenyl)-1-phenylcyclobutan-1-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Interaktion mit Biomolekülen.
Medizin: Die Forschung untersucht sein Potenzial als therapeutisches Mittel, insbesondere im Zusammenhang mit seinen inhibitorischen Wirkungen auf bestimmte Enzyme oder Signalwege.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-(5-Chlor-2,4-dihydroxyphenyl)-1-phenylcyclobutan-1-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Beispielsweise wurde gezeigt, dass es die Aktivität bestimmter Demethylasen hemmt, was zu Veränderungen im Methylierungsstatus der RNA und zur Beeinflussung der Genexpression führt . Die Wirkungen der Verbindung werden durch die Bindung an das aktive Zentrum des Zielenzyms vermittelt, wodurch dessen normale Funktion gestört wird und nachgeschaltete Signalwege verändert werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylcyclobutane Core: The cyclobutane ring is formed through a [2+2] cycloaddition reaction between an alkene and a phenyl-substituted alkene under UV light or thermal conditions.
Introduction of the 5-chloro-2,4-dihydroxyphenyl Group: The phenylcyclobutane intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 5-chloro and 2,4-dihydroxy groups.
Formation of the Carboxamide Group: The final step involves the reaction of the substituted phenylcyclobutane with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its inhibitory effects on specific enzymes or pathways.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain demethylases, leading to changes in the methylation status of RNA and affecting gene expression . The compound’s effects are mediated through binding to the active site of the target enzyme, disrupting its normal function and altering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Acetylphenyl)-5-(5-Chlor-2,4-dihydroxyphenyl)-1H-pyrazol-4-carboxamid
- N-[4-(Aminosulfonyl)benzyl]-5-(5-Chlor-2,4-dihydroxyphenyl)-1H-pyrazol-4-carboxamid
Einzigartigkeit
N-(5-Chlor-2,4-dihydroxyphenyl)-1-phenylcyclobutan-1-carboxamid ist aufgrund seines Phenylcyclobutan-Kerns einzigartig, der es von anderen ähnlichen Verbindungen unterscheidet, die möglicherweise andere Kernstrukturen haben, wie z. B. Pyrazol- oder Isoxazolringe.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-12-9-13(15(21)10-14(12)20)19-16(22)17(7-4-8-17)11-5-2-1-3-6-11/h1-3,5-6,9-10,20-21H,4,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHOWRMNYYPMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436798-56-9 | |
| Record name | N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)
![2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B2648571.png)

![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)
![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2648578.png)
![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2648586.png)
![2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2648588.png)
